molecular formula C30H24F3N3O5 B11083316 N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide

N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide

Cat. No.: B11083316
M. Wt: 563.5 g/mol
InChI Key: VQMMOCKGMSVSFM-UHFFFAOYSA-N
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Description

N-[2-(BIPHENYL-4-YLOXY)-5-(TRIFLUOROMETHYL)PHENYL]-4-MORPHOLIN-4-YL-3-NITROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a trifluoromethyl group, a morpholine ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(BIPHENYL-4-YLOXY)-5-(TRIFLUOROMETHYL)PHENYL]-4-MORPHOLIN-4-YL-3-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of the biphenyl-4-yloxy intermediate. This intermediate is then reacted with 5-(trifluoromethyl)phenyl derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(BIPHENYL-4-YLOXY)-5-(TRIFLUOROMETHYL)PHENYL]-4-MORPHOLIN-4-YL-3-NITROBENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different functionalized compounds.

    Substitution: The compound can undergo substitution reactions, particularly at the biphenyl and morpholine moieties, to form a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biphenyl derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can result in a wide range of substituted biphenyl and morpholine derivatives.

Scientific Research Applications

N-[2-(BIPHENYL-4-YLOXY)-5-(TRIFLUOROMETHYL)PHENYL]-4-MORPHOLIN-4-YL-3-NITROBENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(BIPHENYL-4-YLOXY)-5-(TRIFLUOROMETHYL)PHENYL]-4-MORPHOLIN-4-YL-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives, trifluoromethyl-substituted phenyl compounds, and morpholine-containing molecules. Examples include:

  • Biphenyl-4-yloxy derivatives
  • Trifluoromethylphenyl amides
  • Morpholine-substituted benzamides

Uniqueness

N-[2-(BIPHENYL-4-YLOXY)-5-(TRIFLUOROMETHYL)PHENYL]-4-MORPHOLIN-4-YL-3-NITROBENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C30H24F3N3O5

Molecular Weight

563.5 g/mol

IUPAC Name

4-morpholin-4-yl-3-nitro-N-[2-(4-phenylphenoxy)-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C30H24F3N3O5/c31-30(32,33)23-9-13-28(41-24-10-6-21(7-11-24)20-4-2-1-3-5-20)25(19-23)34-29(37)22-8-12-26(27(18-22)36(38)39)35-14-16-40-17-15-35/h1-13,18-19H,14-17H2,(H,34,37)

InChI Key

VQMMOCKGMSVSFM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC4=CC=C(C=C4)C5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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